Isobutyric acid hydrazide

説明

Contextualization within the Hydrazide Class of Compounds

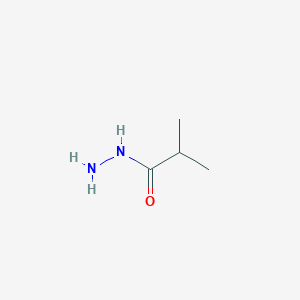

Hydrazides are a class of organic compounds characterized by a functional group where a nitrogen-nitrogen single bond is attached to a carbonyl group, with the general structure R-C(=O)NHNH₂. wikipedia.orgrjptonline.orgchemeurope.com This functional group imparts a unique reactivity to these molecules, making them distinct from both amines and amides. wikipedia.org Isobutyric acid hydrazide, specifically, is an aliphatic acid hydrazide where the R group is an isopropyl moiety. evitachem.com Unlike the basic nature of hydrazine (B178648), the acyl group in hydrazides renders them nonbasic due to inductive effects. wikipedia.org This characteristic, along with the presence of both nucleophilic and electrophilic sites, makes hydrazides like this compound highly useful synthons in organic chemistry. mdpi.com

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in chemical research is substantial. It serves as a key intermediate and precursor in the synthesis of a variety of organic molecules. evitachem.commyskinrecipes.com Its ability to readily react with aldehydes and ketones to form stable hydrazones (Schiff bases) is a cornerstone of its utility. evitachem.commdpi.com These hydrazones are not only stable compounds in their own right but also serve as intermediates for constructing more complex heterocyclic systems. evitachem.commdpi.com In medicinal chemistry, the hydrazide moiety is a recognized pharmacophore, and derivatives of this compound are frequently explored for their potential biological activities. rjptonline.orghygeiajournal.com

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A primary focus has been its use as a building block for synthesizing heterocyclic compounds such as oxadiazoles (B1248032), triazoles, and pyrazoles. evitachem.comsmolecule.com These heterocyclic systems are of great interest due to their prevalence in biologically active molecules. Consequently, a major research avenue involves the design and synthesis of novel this compound derivatives and the subsequent evaluation of their antimicrobial and anticancer properties. nih.govnih.gov Furthermore, its role in coordination chemistry and materials science is an emerging area of investigation, particularly in the formation of coordination polymers and metal-organic frameworks.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNNJQXIITYYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189755 | |

| Record name | Isobutyric acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-17-8 | |

| Record name | Propanoic acid, 2-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyric acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3619-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyric acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Isobutyric Acid Hydrazide

Conventional synthesis of this compound is typically achieved through two well-established pathways: the direct reaction of the parent carboxylic acid with hydrazine (B178648) or via an ester intermediate.

The most straightforward method for preparing this compound involves the direct condensation of isobutyric acid with hydrazine hydrate (B1144303). This reaction, however, often necessitates the use of catalysts to proceed efficiently. Common catalysts include organotitanates like tetraisopropyl titanate, or metal oxides such as titanium dioxide and aluminum sesquioxide. chemmethod.com While this method can achieve high yields, it presents challenges in industrial settings. The primary drawbacks include the difficulty of separating the catalyst from the final product, which can impose stringent requirements on equipment and complicate the purification process. chemmethod.com Furthermore, the catalyzed reaction's high reactivity can make controlling the formation of impurities difficult, potentially impacting the final yield and purity of the this compound. chemmethod.com

A widely employed alternative to direct condensation is a two-step process that begins with the esterification of isobutyric acid. In this approach, isobutyric acid is first reacted with an alcohol, commonly methanol (B129727) or ethanol (B145695), to form the corresponding isobutyric acid ester, such as methyl isobutyrate or ethyl isobutyrate. This esterification is typically catalyzed by a strong acid like sulfuric acid. google.com

The resulting ester is then subjected to hydrazinolysis, where it is treated with hydrazine hydrate to yield this compound and the corresponding alcohol as a byproduct. google.comindiascienceandtechnology.gov.in This method is often favored in industrial production due to its cleaner reaction profile and the avoidance of metallic catalysts that are difficult to remove. The reaction of the ester with hydrazine hydrate can be conducted by heating the mixture, often under reflux, to drive the reaction to completion. google.comsci-hub.se

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

| Isobutyric Acid | Hydrazine Hydrate | Titanium Dioxide, Aluminum Sesquioxide | This compound | chemmethod.com |

| Methyl Isobutyrate | Hydrazine Hydrate | Heat (reflux) | This compound | google.comindiascienceandtechnology.gov.in |

| Ethyl Isobutyrate | Hydrazine Hydrate | Heat (reflux) | This compound | sci-hub.se |

Direct Condensation of Isobutyric Acid with Hydrazine Hydrate

Advanced and Optimized Synthetic Approaches

To address the limitations of traditional methods and to improve efficiency, yield, and purity, advanced synthetic strategies have been developed.

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry for accelerating reaction rates. While specific literature detailing the microwave-assisted synthesis of this compound itself is not prevalent, the methodology has been successfully applied to the synthesis of related hydrazides and their derivatives, known as hydrazones. This method offers significant advantages over conventional heating, including drastic reductions in reaction time from hours to minutes and often results in higher product yields. The process involves subjecting the reactants, such as a carboxylic acid hydrazide and an aldehyde or ketone, to microwave irradiation in a specialized synthesizer, which allows for precise control of temperature and pressure. This rapid, direct heating of the reactants can lead to cleaner reactions with fewer side products.

Significant research has been directed towards optimizing the synthesis of this compound, particularly for industrial-scale production where yield and purity are paramount. One notable patented method focuses on the ester-based route to maximize efficiency.

A Chinese patent (CN106278936A) describes a preparation method that enhances both yield and purity. google.com The process involves two key stages:

Esterification : Isobutyric acid is reacted with methanol in the presence of a catalyst. The reaction mixture is then distilled at a controlled temperature range of 70-120°C. This distillation separates the desired methyl isobutyrate from unreacted starting materials and byproducts. The aqueous phase from the distillate is removed, yielding an organic phase rich in methyl isobutyrate. google.com

Hydrazinolysis : The obtained organic phase containing methyl isobutyrate is then directly reacted with hydrazine hydrate under optimized hydrazinolysis conditions. The patent specifies that the reaction temperature is preferably maintained between 80-90°C for a duration of 18-24 hours. google.com

This patented process claims to significantly improve the yield and purity of the final this compound by carefully controlling reaction and separation parameters, thus minimizing impurity formation. google.com

| Patent | Key Innovation | Reported Advantage |

| CN106278936A | Two-stage process with controlled distillation of the intermediate ester (methyl isobutyrate) followed by optimized hydrazinolysis. | High yield and high purity of this compound, suitable for industrial production. google.com |

Microwave-Assisted Synthesis

Chemical Reactions and Derivatization Research

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its hydrazide functional group (-CONHNH₂). It serves as a precursor for the synthesis of a wide range of organic molecules, especially nitrogen-containing heterocycles.

A fundamental reaction of this compound is its condensation with aldehydes and ketones to form isobutyrylhydrazones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. These hydrazone derivatives are stable compounds and important intermediates in their own right. chemmethod.com

Furthermore, this compound is extensively used in the synthesis of five-membered heterocyclic rings. For instance, it can be used to prepare 1,3,4-thiadiazoles. One common method involves reacting the hydrazide with carbon disulfide in a basic medium, which leads to the formation of a dithiocarbazate intermediate that subsequently cyclizes to the thiadiazole ring. chem-soc.sigrafiati.com Alternatively, reaction with thiosemicarbazide (B42300) in the presence of a strong acid catalyst can also yield 2-amino-5-isopropyl-1,3,4-thiadiazole. google.com It is also a key starting material for creating 1,2,4-triazole (B32235) derivatives, which are formed through various cyclization strategies. chem-soc.si

| Reactant | Reagent(s) | Product Type | Ref. |

| This compound | Aldehydes/Ketones | Isobutyrylhydrazones | chemmethod.com |

| This compound | Carbon Disulfide / Base | 1,3,4-Thiadiazole derivative | chem-soc.sigrafiati.com |

| This compound | Thiosemicarbazide / Acid | 2-Amino-1,3,4-Thiadiazole derivative | google.com |

| This compound | Various (e.g., with phosgene (B1210022) then hydrazine) | 1,2,4-Triazole derivative | chem-soc.si |

Oxidation Reactions

The oxidation of this compound has been investigated using various oxidizing agents. These reactions typically target the hydrazide group, leading to the formation of different products depending on the oxidant and reaction conditions.

Kinetic studies on the oxidation of this compound by hexacyanoferrate(III) in an acidic medium have shown that the reaction follows first-order kinetics with respect to both the oxidant and the hydrazide. masterorganicchemistry.com The primary oxidation products identified are isobutyric acid and nitrogen gas. masterorganicchemistry.com The reaction rate is observed to decrease with increasing acid concentration, suggesting that the unprotonated form of the hydrazide is the reactive species. masterorganicchemistry.com

Similarly, oxidation by vanadium(V) in the presence of perchloric acid also proceeds via the formation of a complex between the reactants. saskoer.cayoutube.com This intermediate complex then decomposes in subsequent steps to yield the final products. saskoer.cayoutube.com The reaction is catalyzed by micelles, such as those formed by sodium lauryl sulfate (B86663) (SLS), which can enhance the reaction rate. youtube.comgoogle.com The detection of free radicals during these oxidation processes suggests a mechanism involving single electron transfer steps. saskoer.cayoutube.com

Table 1: Summary of Oxidation Reaction Findings

| Oxidizing Agent | Medium | Key Findings | Products | Citations |

| Potassium Hexacyanoferrate(III) | Aqueous Perchloric Acid | First-order kinetics in both reactants; rate decreases with higher acidity. | Isobutyric acid, Nitrogen (N₂) | masterorganicchemistry.com |

| Vanadium(V) / Ammonium Metavanadate | Perchloric Acid | Proceeds through complex formation; free radical mechanism suggested. Micelle-catalyzed. | Not specified, implies acid formation. | saskoer.cayoutube.comgoogle.com |

Reduction Reactions

The reduction of the acylhydrazide functional group in this compound can lead to several possible products, primarily through cleavage of the N-N bond or reduction of the carbonyl group.

Strong reducing agents like lithium aluminum hydride (LiAlH₄), which are capable of reducing amides to amines, are expected to reduce acylhydrazides. masterorganicchemistry.comsaskoer.cayoutube.combiotrend.com The reaction could potentially proceed via two main pathways: reduction of the carbonyl group to a methylene (B1212753) (-CH₂-) group to yield isobutylhydrazine, or reductive cleavage of the amide C-N or hydrazide N-N bond. Catalytic hydrogenation is another common method for the reduction of hydrazide derivatives. For related N-substituted hydrazides, this method has been shown to cleave the N-N bond, which would yield isobutyramide (B147143) and ammonia (B1221849) in the case of this compound. organic-chemistry.org

Detailed research specifically outlining the reduction of this compound is not extensively documented in the provided sources, but the behavior can be inferred from the known reactivity of the acylhydrazide functional group.

Table 2: Plausible Reduction Pathways for this compound

| Reagent/Method | Predicted Product(s) | Rationale/Related Reaction | Citations |

| Lithium Aluminum Hydride (LiAlH₄) | Isobutylhydrazine or Isobutyramide | Known to reduce amides to amines. masterorganicchemistry.comsaskoer.cayoutube.combiotrend.com | masterorganicchemistry.comsaskoer.cayoutube.combiotrend.com |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Isobutyramide, Ammonia | Cleavage of the N-N bond is common for hydrazides and hydrazines. organic-chemistry.org | organic-chemistry.org |

Nucleophilic Substitution Reactions

This compound possesses a highly nucleophilic terminal amino group (-NH₂), which readily participates in nucleophilic substitution reactions with a variety of electrophiles. biotrend.com This reactivity is fundamental to its role as a synthon for more complex molecules.

The hydrazide can act as a potent nucleophile, attacking electrophilic centers such as those in acid chlorides, anhydrides, and isothiocyanates. The reaction involves the attack of the nitrogen lone pair on the electrophilic carbon, followed by the displacement of a leaving group. For instance, reaction with an acid chloride would yield a 1,2-diacylhydrazine derivative. This type of nucleophilic acyl substitution is a cornerstone of its chemical utility. researchgate.net The synthesis of this compound itself, often through the hydrazinolysis of methyl isobutyrate, is an example of a nucleophilic acyl substitution where hydrazine acts as the nucleophile. biotrend.comorganic-chemistry.orgncert.nic.in

Table 3: Examples of this compound as a Nucleophile

| Electrophile | Reaction Type | Product Type | Citations |

| Acid Chlorides, Anhydrides | Nucleophilic Acyl Substitution | 1,2-Diacylhydrazines | researchgate.net |

| Isothiocyanates | Nucleophilic Addition | Thiosemicarbazides | google.com |

| Alkyl Halides | Nucleophilic Alkylation | Alkylated Hydrazides | google.com |

Condensation Reactions for Hydrazone Derivatives

One of the most characteristic reactions of this compound is its condensation with carbonyl compounds. It reacts readily with a wide range of aldehydes and ketones to form stable isobutyrylhydrazone derivatives. organic-chemistry.orginglomayor.cl This reaction is a classic condensation, involving the nucleophilic attack of the terminal hydrazide nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). inglomayor.cl

These reactions are often carried out in a suitable solvent like ethanol or methanol and may be catalyzed by a small amount of acid. For example, this compound condenses with 3,4-dihydroxybenzaldehyde (B13553) to form (E)-N'-(3,4-dihydroxybenzylidene)isobutyrohydrazide. researchgate.net Similarly, reaction with 5-methoxyindole-3-carboxaldehyde (B80102) yields the corresponding indole (B1671886)–hydrazone analogue. sciencemadness.org These hydrazone products are often important intermediates themselves, particularly for the synthesis of heterocyclic compounds.

Table 4: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product Name | Citations |

| 3,4-Dihydroxybenzaldehyde | (E)-N'-(3,4-dihydroxybenzylidene)isobutyrohydrazide | researchgate.net |

| 5-Methoxyindole-3-carboxaldehyde | N'-(5-methoxy-1H-indol-3-ylmethylene)isobutyrohydrazide | sciencemadness.org |

| General Aldehydes/Ketones | N'-Alkylidene/Arylmethylidene-isobutyrohydrazides | organic-chemistry.orginglomayor.cl |

Formation of Heterocyclic Compounds

This compound is a cornerstone intermediate for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. organic-chemistry.orgatamanchemicals.com Its bifunctional nature allows it to react with various reagents to form stable five- or six-membered rings.

A significant application is in the synthesis of 1,2,4-triazole derivatives. For example, this compound is a key starting material in the preparation of 3-isopropyl-4-amino-1,2,4-triazolin-5-one, a crucial intermediate for the herbicide amicarbazone. awt.orgresearchgate.net The synthesis can involve reaction with phosgene followed by cyclization with hydrazine hydrate. researchgate.net An alternative, phosgene-free route involves the reaction of isobutyric acid with carbohydrazide (B1668358). researchgate.net

The hydrazide is also used to synthesize 1,3,4-oxadiazoles. biotrend.comorganic-chemistry.org Furthermore, it can react with compounds like 5-hydroxy-3,3,5-trimethylisoxazolidine to form 5-(2-isobutyrylhydrazine)-3,3,5-trimethylisoxazolidine, demonstrating its utility in creating more complex isoxazolidine (B1194047) structures. ajgreenchem.com The versatility of this compound as a precursor stems from its ability to undergo initial condensation or substitution reactions, followed by intramolecular cyclization to yield the final heterocyclic system.

Table 5: Heterocyclic Systems Synthesized from this compound

| Reagent(s) | Heterocyclic Product Class | Specific Example | Citations |

| Phosgene, Hydrazine Hydrate | 1,2,4-Triazoles | 3-Isopropyl-4-amino-1,2,4-triazolin-5-one | awt.orgresearchgate.net |

| Carbohydrazide | 1,2,4-Triazoles | 3-Isopropyl-4-amino-1,2,4-triazolin-5-one | researchgate.net |

| Various (e.g., via hydrazone cyclization) | 1,3,4-Oxadiazoles | General oxadiazole derivatives | biotrend.comorganic-chemistry.org |

| 5-Hydroxy-3,3,5-trimethylisoxazolidine | Isoxazolidines | 5-(2-Isobutyrylhydrazine)-3,3,5-trimethylisoxazolidine | ajgreenchem.com |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis Techniques

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For isobutyric acid hydrazide, which is a solid at room temperature, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazide group. sigmaaldrich.com This information validates the molecular structure and reveals how the molecules pack in the crystal lattice.

While XRD is a key characterization method for this compound and its derivatives, detailed crystallographic data for the parent compound is not extensively published. The technique remains crucial for confirming the structure of new derivatives or co-crystals synthesized from this compound. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. libretexts.org The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of the hydrazide moiety and the isobutyl group.

Key vibrational frequencies for this compound are significantly different from its precursor, isobutyric acid. The parent acid shows a very broad O-H stretching band from 2500-3300 cm⁻¹ and a carbonyl (C=O) stretch around 1700-1725 cm⁻¹. docbrown.info In contrast, this compound displays characteristic N-H stretching vibrations from the -NHNH₂ group and a shift in the carbonyl frequency. Research indicates that the hydrazide N-H stretches appear around 3200 cm⁻¹ and the C=O stretch is found near 1650 cm⁻¹.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Amine (-NH₂) | ~3300-3200 | Medium-Strong |

| N-H Stretching | Amide (-NH-) | ~3200 | Medium-Strong |

| C-H Stretching | Alkyl (CH, CH₃) | 2975-2845 | Strong |

| C=O Stretching (Amide I) | Carbonyl-Hydrazide | ~1650 | Strong |

| N-H Bending (Amide II) | Amide/Amine | ~1620-1550 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of certain atomic nuclei, primarily ¹H and ¹³C. azom.com It allows for the identification of the chemical environment of each proton and carbon atom, confirming the connectivity and structure of this compound.

For the isobutyryl moiety, the ¹H NMR spectrum is expected to show signals similar to its parent acid but with shifts influenced by the hydrazide group. azom.com Specifically, the methine proton (-CH) would appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) would appear as a doublet, coupling to the single methine proton. The protons on the hydrazide group (-NH and -NH₂) typically appear as broad singlets that can exchange with D₂O.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH- | Broad | Singlet | 1H |

| -NH₂ | Broad | Singlet | 2H |

| (CH₃)₂CH- | ~2.3-2.6 | Septet | 1H |

| (CH₃)₂CH- | ~1.0-1.2 | Doublet | 6H |

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org This technique is used to identify chromophores, which are the parts of a molecule that absorb light.

In this compound, the primary chromophore is the carbonyl group (C=O) of the hydrazide function. This group can undergo an n → π* electronic transition, where a non-bonding electron (n) from an oxygen atom is excited into an anti-bonding π* orbital. libretexts.org Saturated alkyl hydrazides typically exhibit weak absorption bands in the UV region. While UV-Vis is a standard analytical technique, specific studies detailing the absorption maximum (λmax) of this compound are not widely reported.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. This compound, in its stable ground state, is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-inactive and would not produce a signal.

However, ESR spectroscopy becomes a valuable tool for studying the reaction mechanisms involving this compound, such as its oxidation. If the compound is oxidized to form a radical intermediate, ESR can be used to detect and characterize this transient species. Furthermore, if this compound is used as a ligand to form complexes with paramagnetic metal ions, ESR can provide information about the coordination environment and the electronic structure of the metal center.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers crucial information for structural elucidation. google.com

The molecular weight of this compound (C₄H₁₀N₂O) is 102.14 g/mol . sigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would include the loss of the hydrazino group (-NHNH₂) or cleavage of the N-N bond. A prominent peak would be expected for the isobutyryl cation. Liquid chromatography coupled with mass spectrometry (LC-MS) is also a powerful method used for the detection and quantification of related compounds, such as the precursor isobutyric acid, in complex matrices. protocols.iokuleuven.be

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula |

|---|---|---|

| 102 | [M]⁺ (Molecular Ion) | [C₄H₁₀N₂O]⁺ |

| 71 | Isobutyryl Cation | [(CH₃)₂CHCO]⁺ |

| 43 | Isopropyl Cation | [(CH₃)₂CH]⁺ |

| 31 | Hydrazino Cation | [NH₂NH]⁺ |

Electron Spin Resonance (ESR) Spectroscopy

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties and potential applications of this compound and its derivatives at a molecular level. These theoretical studies offer insights that complement experimental findings, guiding the design of new molecules with specific functionalities.

Density Functional Theory (DFT) is a fundamental computational method used to predict the electronic structure and geometry of molecules. In the study of this compound derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to predict their vibrational spectra.

Research on hydrazone derivatives of this compound utilizes DFT methods, such as the B3LYP functional with a 6-311+G(d,p) basis set, to optimize molecular structures. dergipark.org.tr Such studies often calculate the molecule's properties in the gaseous phase and in various solvent environments to understand how polarity affects the structure. dergipark.org.tr The calculations can identify key structural parameters like bond lengths and angles. For instance, in a study on a biphenyl (B1667301) derivative incorporating an this compound moiety, DFT was used to calculate torsional barriers. rsc.org

Beyond geometry, DFT is used to compute vibrational frequencies. These theoretical frequencies are then compared with experimental data from techniques like FT-IR spectroscopy to confirm the proposed molecular structures. researchgate.netresearchgate.net The agreement between calculated and experimental spectra helps validate the computational model. researchgate.net Furthermore, these calculations can provide a detailed assignment of vibrational modes, linking specific spectral bands to the motions of particular functional groups within the molecule.

Global reactivity parameters, which offer insight into the chemical reactivity and stability of a molecule, are also derived from DFT calculations. These include properties like chemical hardness (η) and the electrophilicity index (ω). A study on N'-((2-hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide demonstrated that the molecular structure was hardest, and thus most stable, in a water environment compared to gas, chloroform, or ethanol (B145695) phases. dergipark.org.tr

Table 1: Global Reactivity Parameters of an this compound Derivative in Different Media

| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity (ω) |

| Gas | -5.923 | -1.531 | 4.392 | 2.196 | 3.109 |

| Chloroform | -6.212 | -1.979 | 4.233 | 2.116 | 3.633 |

| Ethanol | -6.269 | -2.067 | 4.202 | 2.101 | 3.722 |

| Water | -6.291 | -2.103 | 4.188 | 2.094 | 3.771 |

| Data derived from a study on N'-((2-hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide. dergipark.org.tr |

Quantum chemical computations are instrumental in predicting the potential of this compound derivatives to act as inhibitors, particularly for biological or industrial processes. researchgate.netresearchgate.net These methods calculate electronic properties of a molecule that are believed to govern its reactive behavior and interaction with a target.

For example, the inhibitory effect of novel indole-hydrazone analogues, synthesized from the condensation of 5-methoxyindole-3-carboxaldehyde (B80102) and this compound, was predicted using quantum treatments. researchgate.netresearchgate.net The results from these theoretical calculations indicated that the compounds have the potential to be effective inhibitors. researchgate.netresearchgate.net

Key parameters calculated in these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. scirp.org Other calculated properties, such as dipole moment and molecular electrostatic potential (MEP), can predict how a molecule will interact with a receptor site. An elevated dipole moment, for instance, can enhance polar interactions like hydrogen bonding, potentially leading to stronger binding affinity. ijesrc.com These quantum-derived parameters are often correlated with experimentally observed inhibitory activity to build predictive models. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme. This method is widely used to understand the potential mechanism of action for derivatives of this compound at a molecular level.

In research, these derivatives are docked into the active sites of specific enzymes to explore their binding modes and interactions. For instance, docking studies have been performed to evaluate how hydrazide-containing compounds interact with key amino acid residues in the active site of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase 3 (HDAC3). bohrium.commdpi.com

A detailed study on HDAC3 inhibitors revealed that the hydrazide group plays a crucial role in the interaction. mdpi.com It was found to coordinate with the zinc ion in the enzyme's catalytic site and form critical hydrogen bonds with surrounding amino acid residues. mdpi.com The docking results can elucidate which parts of the molecule are essential for binding and can guide further structural modifications to improve potency. bohrium.com Similar studies have been conducted on hydrazide-hydrazone hybrids targeting enzymes like the viral RNA-dependent RNA polymerase (RdRp) and the epidermal growth factor receptor (EGFR). nih.govnih.gov

Table 2: Example of Molecular Docking Interactions for a Hydrazide-based Inhibitor with HDAC3

| Interacting Group of Inhibitor | Enzyme Component | Type of Interaction | Key Amino Acid Residues |

| Hydrazide Group | Zinc Ion | Coordination | - |

| Hydrazide Group | Active Site | Hydrogen Bonding | HIS134, HIS135, TYR298 |

| Aromatic Linker | Hydrophobic Tunnel | π-π Stacking | PHE144, PHE200 |

| "Cap" Group | Enzyme Surface | Hydrogen Bonding | ASP93 |

| "Cap" Group | Enzyme Surface | Hydrophobic Interactions | HIS22, PRO23 |

| Based on findings for N-alkylhydrazide inhibitors of HDAC3. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mst.dk QSAR studies are used to predict the activity of new compounds and to understand which molecular properties are most important for a desired effect.

In the context of hydrazides, QSAR methodologies have been extensively applied, particularly for modeling antitubercular compounds related to isoniazid. nih.gov In one study, a large set of 173 hydrazides was analyzed by testing nineteen different molecular descriptors representing physicochemical, steric, geometrical, and electronic properties. nih.gov The analysis revealed that the antitubercular activity of these compounds was not dependent on lipophilicity (logP) but was consistent with a mechanism involving the formation of radical species. nih.gov

The goal of a QSAR study is to generate a statistically robust model that can be used to predict the activity of untested chemicals based solely on their structure. mst.dk These models are built by correlating calculated molecular descriptors with experimentally measured biological activity. nih.gov This approach has been used to investigate tuberculostatic drugs of the isonicotinic acid hydrazide type, providing evidence that the reactivity of the pyridine (B92270) nitrogen atom is essential for their biological activity. nih.gov

Table 3: Types of Molecular Descriptors Used in QSAR Studies of Hydrazides

| Descriptor Category | Examples |

| Physicochemical | Lipophilicity (logP), Molar Refractivity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges |

| Steric / Geometrical | Molecular Weight, Surface Area, Volume, Ovality |

| Topological | Connectivity Indices, Shape Indices |

| Based on general QSAR methodologies and specific studies on hydrazides. nih.govnih.govnih.gov |

Biological and Pharmacological Research Applications

Antimicrobial Research

The hydrazide-hydrazone scaffold, often derived from precursors like isobutyric acid hydrazide, is a prominent feature in many compounds evaluated for their antimicrobial effects. d-nb.infonih.govtpcj.org Research indicates that these derivatives exhibit a broad spectrum of activity against various pathogenic microbes. d-nb.infohygeiajournal.com

Derivatives synthesized from hydrazides have demonstrated notable antibacterial action against both Gram-positive and Gram-negative bacteria. tpcj.orgjsirjournal.com For instance, studies on hydrazide-hydrazones of 4-chlorophenylsulfonyl acid showed moderate to mild activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. nih.gov Similarly, isonicotinoyl hydrazide analogs have shown activity comparable to ampicillin (B1664943) against S. aureus. d-nb.infonih.gov Other research has focused on synthesizing novel benzohydrazide (B10538) derivatives that exhibit high activity against both Gram-positive and Gram-negative bacteria. tpcj.org The antibacterial potential is often linked to the specific structural modifications of the final compound. mdpi.com For example, some synthesized hydrazide-hydrazones of 2,3-disubstituted propionic acid showed good activity against both classes of bacteria. tpcj.org

Table 1: Selected Studies on Antibacterial Activity of Hydrazide Derivatives This table is for illustrative purposes and represents data from studies on various hydrazide derivatives, not exclusively those from this compound.

| Compound Class | Bacterial Strain(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| Hydrazide-hydrazones of 4-chlorophenylsulfonyl acid | S. aureus, B. subtilis, E. coli, S. typhi | Moderate to mild activity (Zone of Inhibition = 10-21 mm) | nih.gov |

| Isonicotinoyl hydrazide analogs | S. aureus, B. cereus, E. coli | Good to moderate activity (Zone of Inhibition = 12-17 mm) | d-nb.infonih.gov |

| Hydrazide-hydrazones of isonicotinic acid | Gram-positive bacteria (S. aureus, S. epidermidis) | Strong activity (MIC = 1.95–7.81 µg/mL) | mdpi.com |

| Hydrazide-hydrazones of lactic acid | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | Moderate activity (MIC = 64–128 µg/mL) | mdpi.com |

In addition to antibacterial properties, many hydrazide derivatives are researched for their antifungal capabilities. evitachem.comtpcj.org These compounds have been tested against various fungal species, including Candida albicans and Aspergillus niger. tpcj.orgjsirjournal.com For example, synthesized sulfonamides based on a hydrazide structure showed activity against Candida albicans. jsirjournal.com Research on new isatin-ibuprofen derivatives, which contain a hydrazide linkage, demonstrated low to moderate antifungal activity compared to the standard drug fluconazole. impactfactor.org The presence of specific chemical groups, such as a nitro group, has been noted in some studies to enhance antifungal effects in substituted hydrazides. tpcj.org

Table 2: Selected Studies on Antifungal Activity of Hydrazide Derivatives This table is for illustrative purposes and represents data from studies on various hydrazide derivatives, not exclusively those from this compound.

| Compound Class | Fungal Strain(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| Hydrazide-based sulfonamides | Candida albicans | Active against the strain | jsirjournal.com |

| Isatin-ibuprofen derivatives | Not specified | Low antifungal activity compared to fluconazole | impactfactor.org |

| Imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides | Candida albicans, Candida glabrata | Moderate inhibitory effects | nih.gov |

Antibacterial Activity

Anticancer Research

The hydrazide and hydrazide-hydrazone frameworks are integral to the design of novel anticancer agents. d-nb.infonih.govtpcj.org A multitude of studies have synthesized and evaluated these compounds for their ability to inhibit the growth of various cancer cell lines and to understand their mechanisms of action.

Hydrazide-hydrazone derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. tpcj.org For instance, a library of hydrazide-hydrazone small molecules was synthesized and tested against colon cancer cells (HCT-116, DLD-1, and SW-620), with one compound showing significant inhibition of cell viability. acs.orgnih.govacs.org In other research, quinoline-based hydrazide-hydrazone compounds were evaluated against neuroblastoma (SH-SY5Y and Kelly) and breast cancer (MCF-7 and MDA-MB-231) cell lines, with some compounds showing potent activity, particularly against the neuroblastoma cells. nih.gov One of the most active compounds displayed IC₅₀ values of 2.9 µM and 1.3 µM against SH-SY5Y and Kelly cells, respectively. nih.gov

Table 3: Examples of Anticancer Activity of Hydrazide Derivatives This table is for illustrative purposes and represents data from studies on various hydrazide derivatives, not exclusively those from this compound.

| Compound Class/Name | Cancer Cell Line(s) | Cytotoxicity (IC₅₀) / Effect | Reference(s) |

|---|---|---|---|

| Hydrazide-hydrazone small molecule (Compound 28) | HCT-116, DLD-1, SW-620 (Colon) | Reduced cell viability to ~31-41% at 30 µM | acs.orgnih.gov |

| Quinoline-based hydrazide (Compound 17) | SH-SY5Y, Kelly (Neuroblastoma) | IC₅₀ = 2.9 µM, 1.3 µM | nih.gov |

| Quinoline-based hydrazide (Compound 17) | MCF-7, MDA-MB-231 (Breast) | IC₅₀ = 14.1 µM, 18.8 µM | nih.gov |

| Isoniazid-hydrazone derivative (Compound 3d) | MCF-7 (Breast) | IC₅₀ = 11.35 µM | nih.gov |

The anticancer effects of hydrazide compounds are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.govnih.govresearchgate.net One study on a novel hydrazide-hydrazone compound found that it triggered both early and late apoptosis in HCT-116 colon cancer cells. nih.gov The mechanism involved the inhibition of anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspase-9 and caspase-3. nih.gov This same compound also caused cell cycle arrest in the G2/M phase. nih.govacs.org

Other studies have reported similar mechanisms. A novel indole (B1671886) hydrazide compound was found to induce apoptosis and autophagy in hepatocellular carcinoma cells through the activation of the ROS/JNK pathway. nih.gov Research on new isoniazid-hydrazone derivatives revealed that the most potent compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial membrane disruption and inhibited cell proliferation by arresting the cell cycle at the G0/G1 phase. nih.gov Similarly, certain quinoline (B57606) hydrazide derivatives were found to cause an increased proportion of cells in the G0/G1 phase. nih.gov This induction of apoptosis is often confirmed by observing an increased Bax/Bcl-2 ratio and cleavage of caspases. researchgate.netfrontiersin.org

The versatility of the hydrazide functional group allows for its incorporation into a vast array of molecular structures, leading to extensive research on related compounds. d-nb.infotpcj.org Scientists have synthesized and evaluated numerous classes of hydrazide derivatives, including those based on nicotinic acid, quinoline, indole, and various aryl propionic acids. tpcj.orghygeiajournal.comimpactfactor.orgnih.gov

For example, derivatives of nicotinic acid hydrazide have been studied for both their antimicrobial and anti-inflammatory activities. tpcj.orghygeiajournal.com Quinoline-based hydrazides have shown significant potential as anticancer agents, with their activity often linked to mechanisms like apoptosis and cell cycle arrest. nih.gov Indole hydrazide derivatives have also been identified as potent inhibitors of cancer cell proliferation, acting through pathways involving mTORC1 and ROS/JNK signaling. nih.gov The combination of the hydrazide-hydrazone moiety with other pharmacologically active structures, such as the quinoline system or isatin (B1672199) derivatives, is a common strategy to develop compounds with enhanced biological activity. impactfactor.orgnih.gov This body of research underscores the importance of the hydrazide scaffold as a key component in the development of new therapeutic agents. d-nb.infotpcj.org

Mechanisms of Action (e.g., Apoptosis, Cell Cycle Arrest)

Anti-inflammatory Research

Derivatives of this compound have been investigated for their potential anti-inflammatory properties. The hydrazide functional group is of particular interest in medicinal chemistry as it serves as a key component in the synthesis of various biologically active molecules. bibliotekanauki.pl

Research into phenoxy acid hydrazide derivatives has shown that these compounds can exhibit anti-inflammatory and analgesic activities. innovareacademics.in For instance, a series of novel phenoxy acid hydrazide derivatives were synthesized and evaluated for their antinociceptive and anti-inflammatory effects. innovareacademics.in While many derivatives demonstrated peripheral nociceptive effects, the study highlighted that the presence of an acidic moiety tended to increase peripheral antinociceptive activity. innovareacademics.in

In other studies, hydrazide derivatives of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have been synthesized to explore enhanced efficacy. nih.govrsc.org For example, the hydrazide derivative of ibuprofen showed a significant dose-dependent anti-allodynic effect in a chronic inflammatory pain model. rsc.org Furthermore, the synthesis of new ibuprofen derivatives, including a propane (B168953) hydrazide, and their metal complexes has been explored to investigate their anti-inflammatory efficacy and potential as COX-2 inhibitors. nih.gov These studies suggest that modifying existing anti-inflammatory agents with a hydrazide group could lead to compounds with improved therapeutic profiles. nih.gov

Hydrazide derivatives, in general, are a significant group of organic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. hygeiajournal.com Studies on various acid hydrazide derivatives have shown that their anti-inflammatory activity can be comparable to standard drugs like diclofenac (B195802) sodium. hygeiajournal.com The exploration of hydrazone derivatives has also revealed their potential as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, which could offer advantages over traditional NSAIDs. mdpi.com

Enzyme Inhibition Studies

This compound and its derivatives have been the subject of research for their ability to inhibit various enzymes, playing a role in different metabolic and physiological pathways.

This compound has been identified as an inhibitor of the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (B1232725) hydrolase. evitachem.com This enzyme is involved in the biosynthesis of straight-chain aliphatic carboxylic acids. evitachem.com By inhibiting this enzyme, this compound can influence specific metabolic processes, demonstrating its function as a small molecule inhibitor that can affect various cellular pathways. evitachem.com

Kynurenine (B1673888) aminotransferases (KATs) are a family of enzymes that convert L-kynurenine to kynurenic acid, a neuroactive agent. nih.gov The inhibition of KATs is a therapeutic strategy being explored for cognitive decline and other central nervous system disorders. researchgate.net While research has more extensively focused on isonicotinic acid hydrazide (isoniazid) as a KAT inhibitor, the structural similarities suggest a potential area of investigation for this compound. nih.govnih.gov Isonicotinic acid hydrazide has been shown to significantly inhibit kynurenine aminotransferase activity. nih.gov Given that KAT inhibitors are being developed to decrease elevated levels of kynurenic acid in the brain, understanding the inhibitory potential of various hydrazides is of significant interest. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. wikipedia.orgnih.gov The inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease. google.commdpi.com Hydrazide-hydrazone derivatives have emerged as a scaffold with the potential to inhibit both AChE and BChE. nih.gov

Research has focused on designing and synthesizing novel hydrazide-hydrazones as potential cholinesterase inhibitors. nih.gov For example, a study on iodinated hydrazide-hydrazones demonstrated moderate dual inhibition of both AChE and BChE, with some derivatives showing lower IC50 values against AChE than the clinically used drug rivastigmine. nih.gov Molecular docking studies have helped to understand how these compounds interact with the active sites of the enzymes. nih.govnih.gov The structure of BChE's active site, which is larger than that of AChE, allows it to accommodate bulkier substrates and inhibitors. citius.technology This difference in active site architecture is a key factor in designing selective inhibitors. citius.technology

Table 1: Research on AChE and BChE Inhibition by Hydrazide Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Iodinated Hydrazide-Hydrazones | AChE and BChE | Exhibited moderate dual inhibition. Some derivatives were more potent against AChE than rivastigmine. | nih.gov |

Kynurenine Aminotransferase (KAT) Inhibition Research

Receptor Antagonism Research

Derivatives of isobutyric acid have been investigated for their potential as receptor antagonists. For instance, p-Chlorophenoxyisobutyric acid (PCIB) has been widely used as an inhibitor of auxin action in plants and is believed to act by competing with auxin at its receptor binding site. nih.gov

In the context of mammalian systems, research has been conducted on phenoxy acetamide (B32628) derivatives for their cholecystokinin-B receptor antagonistic activity. innovareacademics.in While not directly involving this compound, this research highlights the potential of the broader class of phenoxy acid derivatives to interact with and antagonize specific receptors. innovareacademics.in The synthesis of various phenoxy acetamide derivatives and their evaluation for receptor affinity showed that the size of certain molecular side chains was important for their inhibitory activity. innovareacademics.in

Iron Chelation Studies of Derivatives

Iron chelators are compounds that can bind to iron, and they are studied for their potential in managing conditions related to iron overload or oxidative stress. nih.govnih.gov While classical iron chelators are used for systemic iron overload, newer research is exploring their use in other pathological conditions, including cancer, where cancer cells have a higher iron requirement than normal cells. nih.gov

Derivatives of hydrazones, which can be synthesized from hydrazides, have been a focus of iron chelation research. For example, salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) analogs have been studied for their iron chelation, antioxidant, and cytotoxic properties. nih.gov These studies involve synthesizing various analogs, including those with different alkyl groups adjacent to the hydrazone bond, such as an isopropyl substituent, to understand their structure-activity relationships. nih.gov The ability of these compounds to sequester iron is a key aspect of their therapeutic potential. nih.gov

Antioxidant Potential of Derivatives

Derivatives of this compound, particularly hydrazones and their metal complexes, have been a subject of significant research for their antioxidant properties. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.netpensoft.net

Hydrazide-hydrazones, synthesized through the condensation of hydrazides with aldehydes or ketones, are noted for their antioxidant capabilities. pensoft.netasianpubs.org For instance, a series of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, which are structurally related to this compound derivatives, were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. ajol.info The results, shown in the table below, indicated that compounds with electron-donating groups, such as a methoxy (B1213986) group on the aromatic ring, enhanced the scavenging ability. ajol.info

Metal complexes of hydrazone ligands derived from hydrazides often exhibit stronger antioxidant activity compared to the free ligands. asianpubs.orgpjoes.com Studies on novel hydrazide-hydrazone Schiff bases and their Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) complexes have shown strong antioxidant activity against the DPPH radical. asianpubs.org The chelation of the metal ion to the hydrazone ligand can enhance the molecule's ability to donate an electron or hydrogen atom, thereby neutralizing free radicals more effectively. Similarly, indole–hydrazone analogues prepared from the condensation of 5-methoxyindole-3-carboxaldehyde (B80102) and this compound have been synthesized, and their metal complexes showed moderate to good antioxidant activity in DPPH assays. researchgate.net

The mechanism behind the antioxidant activity of these phenolic Schiff bases is believed to involve hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). nih.gov The presence of hydroxyl (-OH) groups on the aromatic ring of the aldehyde or ketone moiety significantly contributes to the antioxidant potential. pensoft.netnih.gov

Table 1: Antioxidant Activity of Benzylidene-2-(4-bromophenoxy)-2-methyl Propane Hydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituent on Benzylidene Ring | Antioxidant Activity (% Scavenging) |

|---|---|---|

| 4b | 2-OCH₃ | Good |

| 4i | 4-OCH₃ | Good |

| Other Derivatives | Various electron-withdrawing/donating groups | Moderate to Good |

Data sourced from a study on fibrate derivatives, which share structural similarities with this compound derivatives. ajol.info

DNA Binding and Cleavage Studies of Complexes

Metal complexes of ligands derived from this compound have attracted interest for their ability to interact with and cleave DNA, a property crucial for the development of potential anticancer agents. frontiersin.org These interactions are typically studied using techniques like absorption spectrophotometry, viscosity measurements, and gel electrophoresis. researchgate.netgrafiati.com

The binding of these metal complexes to calf thymus DNA (ctDNA) often occurs through intercalation, where the complex inserts itself between the base pairs of the DNA double helix, or through groove binding. frontiersin.orgeuropeanreview.org For example, metal complexes with p-Isopropylbenzaldehyde acetoylhydrazone, a derivative of this compound, were investigated for their interaction with DNA. grafiati.com The binding constant (Kb) data revealed that a copper (Cu(II)) complex interacted more strongly with DNA than nickel (Ni(II)) or zinc (Zn(II)) complexes. grafiati.com Similarly, studies on divalent cobalt (Co), nickel (Ni), and copper (Cu) hydrazone complexes showed an intercalative mode of binding. nih.gov The binding affinity of various dizinc(II) complexes has been quantified, with binding constants (Kb) found to be in the range of 1.80 × 10⁵ to 9.50 × 10⁵ M⁻¹. acs.org

Beyond binding, some of these complexes can induce DNA cleavage. This activity is often studied using supercoiled plasmid DNA (like pBR322 or pUC19) and observing its conversion to nicked or linear forms via agarose (B213101) gel electrophoresis. researchgate.netfrontiersin.orgacs.org The cleavage can occur oxidatively, often requiring an activating agent like hydrogen peroxide (H₂O₂) or ascorbic acid. frontiersin.orgacs.org For instance, novel indole–hydrazone analogues derived from this compound were used to create complexes whose efficiency in cleaving ct-DNA was confirmed by gel electrophoresis. researchgate.net Research on other hydrazone complexes has demonstrated that they can cleave supercoiled plasmid DNA, and this nuclease activity is sometimes only present when a reducing agent is added. frontiersin.org The efficiency of cleavage can vary depending on the metal center and the specific ligand structure. acs.org

Table 2: DNA Interaction Properties of Selected Hydrazone Metal Complexes This table is interactive. You can sort and filter the data.

| Complex Type | Ligand Derived From | Interaction Mode | Cleavage Activity | Reference |

|---|---|---|---|---|

| Cu(II), Ni(II), Zn(II) Complexes | p-Isopropylbenzaldehyde acetoylhydrazone | Intercalation/Groove Binding | Not Specified | grafiati.com |

| Indole-hydrazone Complexes | This compound | Not Specified | Yes, confirmed by gel electrophoresis | researchgate.net |

| Dizinc(II) Complexes | Various | Intercalation/Groove Binding | Yes, hydrolytic cleavage of pBR322 | acs.org |

| Co(II), Ni(II), Cu(II) Complexes | Benzohydrazide derivative | Intercalation | Yes, moderate cleavage of pUC19 | nih.gov |

Antiviral Activity of Derivatives

Derivatives of this compound, particularly Schiff bases and related heterocyclic compounds, have been explored for their potential as antiviral agents. nih.govresearchgate.net The broad biological profile of Schiff bases, which contain an imine or azomethine group (-C=N-), makes them attractive candidates in the search for new non-nucleoside antiviral drugs. nih.govresearchgate.net

One area of research involves incorporating the isobutyric acid moiety into larger, more complex molecules with known antiviral scaffolds. For example, isobutyric acid was used in the synthesis of diazabicyclo analogues of Maraviroc, an HIV entry inhibitor. rsc.orgrsc.org In this synthesis, amino groups were acylated with isobutyric acid to produce key intermediates. rsc.orgrsc.org The resulting compounds were then tested for their ability to reduce the infectivity of CCR5-dependent pseudoviruses. rsc.org

Other studies have focused on hydrazide derivatives more broadly. A series of N(2)-acyl isonicotinic acid hydrazides were synthesized and evaluated for activity against a panel of DNA and RNA viruses, although in this specific study, none of the tested compounds showed significant activity. nih.gov However, other research has been more promising. For instance, new nitrogen-containing derivatives of betulinic acid, including hydrazides and N'-benzalhydrazides, were synthesized and tested against several viruses. nih.gov Betulinic acid hydrazide itself showed antiviral activity against Herpes Simplex Virus type I (HSV-1) and Human Immunodeficiency Virus (HIV-1). nih.gov

Computational methods are also employed to predict the antiviral potential of hydrazide-based structures, helping to guide synthetic efforts toward the most promising candidates.

Table 3: Antiviral Activity of Selected Hydrazide Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Specific Compound/Analogue | Target Virus/Assay | Activity Noted | Reference |

|---|---|---|---|---|

| Diazabicyclo Analogues | Analogue of Maraviroc | HIV (CCR5-dependent pseudoviruses) | Significant infectivity reduction | rsc.org |

| Betulinic Acid Derivatives | Betulinic acid hydrazide | HSV-1, HIV-1 | Inhibition of viral replication | nih.gov |

| Phenoxy Acetic Acid Derivatives | Pyrazoline from acid hydrazide | General in vitro screen | Poor antiviral activity observed | innovareacademics.in |

| N(2)-acyl Isonicotinic Acid Hydrazides | Various | DNA and RNA viruses | No activity observed in the tested panel | nih.gov |

Spasmolytic Activity of Derivatives

The search for new spasmolytic agents has led researchers to investigate various classes of chemical compounds, including derivatives of this compound. Spasmolytics, or antispasmodics, are drugs that relieve involuntary muscle spasms.

One study detailed the synthesis of 6-Phenyl-4H-s-triazolo[4,3-a] researchgate.netmyskinrecipes.combenzodiazepines, where this compound was used as a key reagent in the cyclization process to form the triazole ring. google.com The resulting compounds were tested for their muscle relaxant and antispasmodic properties in mice, using protection against strychnine-induced seizures as a model. google.com The effective dose (ED₅₀) for providing protection indicated the compound's activity. google.com

In another line of research, hydrazide derivatives of N-piperidinyl and N-morpholinyl acetic and propionic acids were synthesized and evaluated for their biological activities. nih.gov Among the synthesized compounds, 2-(N-piperidinyl)acetic acid hydrazide and 2-methyl-3-(N-piperidinyl)propanacid hydrazide demonstrated spasmolytic activity that was comparable to the standard drug, drotaverine, in an in vitro setting. nih.gov This research established a structure-activity relationship, suggesting how modifications to the chemical structure influence biological effects. nih.gov

Table 4: Spasmolytic Activity of Selected Hydrazide Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Activity Model | Key Finding | Reference |

|---|---|---|---|

| 6-Phenyl-4H-s-triazolo[4,3-a] researchgate.netmyskinrecipes.combenzodiazepines | Protection against strychnine-induced seizures in mice | Compounds showed muscle relaxant and antispasmodic activity (ED₅₀ values determined) | google.com |

| N-piperidinyl acid hydrazides | In vitro spasmolytic assay | Activity comparable to the model drug drotaverine | nih.gov |

Potential as Corrosion Inhibitors in Industrial Applications

Derivatives of this compound have emerged as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. myskinrecipes.comresearchgate.netajol.info This application is critical in industries such as chemical and petrochemical processing, where acid solutions are frequently used for cleaning, pickling, and oil well acidizing, leading to the significant dissolution of metallic equipment. researchgate.netajol.info

The effectiveness of these organic inhibitors stems from their molecular structure, which typically includes heteroatoms (like nitrogen and oxygen), aromatic rings, and π-electrons. mdpi.commdpi.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comjmaterenvironsci.com This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions between the inhibitor and the metal. mdpi.com

Numerous studies have investigated various hydrazide derivatives for this purpose. Research on isonicotinohydrazide derivatives, for example, demonstrated excellent corrosion protection for N80 steel in a 15% hydrochloric acid (HCl) solution. mdpi.comresearchgate.net Electrochemical tests, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), showed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net Inhibition efficiencies often exceed 90% at optimal concentrations. mdpi.comresearchgate.net

The adsorption behavior of these inhibitors on the steel surface typically follows established models like the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net Surface analysis techniques, such as scanning electron microscopy (SEM), have visually confirmed the formation of a protective film on steel surfaces treated with these inhibitors. mdpi.comresearchgate.net

Table 5: Corrosion Inhibition Performance of Hydrazide Derivatives on Steel in Acidic Media This table is interactive. You can sort and filter the data.

| Inhibitor | Metal | Acid Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| (E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide (MAPEI) | N80 Steel | 15% HCl | >90% | Mixed | mdpi.comresearchgate.net |

| (Z)-N′-(2-oxo-2, 3-dihydro-1H-inden-1-ylidene) isonicotinohydrazide (OHEI) | N80 Steel | 15% HCl | >90% | Mixed | mdpi.comresearchgate.net |

| 1,2-bis(thiophen-2-ylidenemethyl)hydrazine (HZ2) | Mild Steel | 2 M H₃PO₄ | 85.6% | Not Specified | jmaterenvironsci.com |

| Various fatty hydrazide derivatives | Mild Steel | 1.0 M HCl | >95% | Mixed | mdpi.com |

Coordination Chemistry Research

Metal Complex Synthesis and Characterization

The synthesis of metal complexes involving isobutyric acid hydrazide often begins with the reaction of the hydrazide, or a Schiff base derived from it, with a metal salt in a suitable solvent. myskinrecipes.comresearchgate.net Schiff bases are typically formed through the condensation reaction of this compound with an aldehyde or a ketone. researchgate.netevitachem.com These ligands are then introduced to metal ions like Cobalt(II), Nickel(II), and Copper(II). iiste.orgresearchgate.net

Characterization of these complexes is performed using a range of spectroscopic and analytical techniques. Methods such as elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, magnetic susceptibility measurements, and thermal analysis are employed to determine the structure, coordination, and stability of the resulting complexes. iiste.orgresearchgate.netnih.gov For instance, analytical data for complexes of Co(II), Ni(II), and Cu(II) with a derivative of this compound indicated a 1:2 metal-to-ligand ratio. researchgate.net

| Complex Type | Metal Ion | Characterization Techniques | Key Findings | Reference |

| This compound Complexes | Co(II), Ni(II), Cu(II) | Elemental Analysis, Molar Conductance, IR, UV-Vis, Magnetic Susceptibility | Formation of stable, colored complexes with coordination numbers of 4 or 6. | iiste.orgresearchgate.net |

| Schiff Base Complexes | VO(II), Co(II) | Elemental Analysis, IR, FAB Mass Spectrometry, XRD, Thermal Analysis | Determination of degradation patterns and crystal systems (e.g., tetragonal). | nih.gov |

| Bivalent Metal Complexes | Various | IR, NMR, Electronic Spectra, Magnetic Measurements | Elucidation of stereochemistry and coordination modes. | grafiati.comgrafiati.com |

This compound (IBH) and its Schiff base derivatives possess multiple potential donor sites, primarily the carbonyl oxygen, the terminal amino nitrogen (-NH2), and the imine nitrogen (-N=CH-) in the case of hydrazones. nih.govmdpi.com This allows them to act as versatile ligands, exhibiting different coordination behaviors depending on the reaction conditions and the metal ion involved.

The coordination mode can be monodentate or polydentate. In some instances, this compound has been reported to act as a monodentate ligand, coordinating through the azomethine group of its imidol tautomer. grafiati.com More commonly, particularly in its Schiff base form, it acts as a bidentate or tridentate chelating agent. nih.gov Chelation often occurs through the carbonyl oxygen and the azomethine nitrogen atom, forming stable ring structures with the metal center. nih.govbendola.com The deprotonation of the ligand, for example, from a phenolic -OH group on the aldehyde/ketone moiety of a hydrazone, can also be involved in coordination. nih.gov

Changes observed in the FT-IR spectra of the ligands compared to their metal complexes are crucial for determining the coordination mode. iiste.org A shift in the vibrational frequency of the C=O (carbonyl) and C=N (azomethine) groups upon complexation provides direct evidence of their involvement in bonding to the metal ion. nih.gov

The primary role of this compound and its derivatives in coordination chemistry is to form stable, often chelated, complexes with transition metal ions. researchgate.netnih.gov The ability to form such complexes is attributed to the presence of both hard (oxygen) and borderline (nitrogen) donor atoms, allowing them to bind effectively with a wide range of metal ions.

These ligands are valuable because they can stabilize metal ions in various oxidation states and influence the stereochemistry of the resulting complex. researchgate.net The Schiff bases derived from hydrazides are particularly effective, acting as bidentate or tridentate ligands that form five- or six-membered chelate rings with the metal ion, a structurally favored arrangement. nih.govbendola.com This chelation enhances the thermodynamic stability of the complexes compared to analogous complexes with monodentate ligands. The study of these coordination compounds contributes to a better understanding of chemical bonding and its influence on the properties of the compounds. researchgate.net

Ligand Properties and Coordination Modes

Study of Metal Hydrazide/Hydrazone Complexes

Metal complexes derived from hydrazides and hydrazones, including those from this compound, are the subject of significant research due to their functional properties. researchgate.net Studies have revealed their potential in diverse fields such as catalysis, environmental applications, and material science. researchgate.net

Complexes of metal hydrazides and hydrazones are known for their semiconducting and catalytic properties. researchgate.net The formation of a complex between this compound and an oxidant like Vanadium(V) is a key step in certain oxidation reactions. ijrasb.com The catalytic activity of metal ions in such reactions can be influenced by the formation of stable complexes. rsc.org The electronic structure of the metal center, modified by the coordinated ligand, can facilitate redox processes, making these complexes suitable for catalytic applications.

A notable application of metal hydrazide/hydrazone complexes is in wastewater treatment, specifically for the recovery of metals. researchgate.net The strong chelating ability of these ligands allows them to selectively bind to metal ions present in industrial effluents. This can be exploited to develop processes for sequestering and recovering valuable or toxic metals from aqueous solutions. While the parent compound, isobutyric acid, is monitored in wastewater as an indicator of biological activity, its derivatives in complex form offer a functional application in remediation. gcms.cz Advanced oxidation processes, which can involve radical species generated from compounds like hydrazine (B178648), are also a key area of wastewater treatment research. tesisenred.net

Research has also pointed to the use of hydrazide/hydrazone complexes in protective coatings. researchgate.net The ability of these complexes to form stable, adherent films can be utilized to protect metal surfaces from corrosion. For instance, isobutyric acid has been used as a chelating agent for zirconium propoxide in the synthesis of sol-gel coatings for aluminum alloys. google.com The ligand plays a significant role in forming stable nanoparticle complexes within the coating matrix, which enhances the protective properties of the final coating. google.com Additionally, derivatives of isobutyric acid have been investigated as additives in decorative PVC coatings. whiterose.ac.uk

Solvent Extraction Applications

The role of hydrazide and hydrazone complexes in various industrial and scientific applications is well-documented, with uses ranging from catalytic processes to wastewater treatment for metal recovery and solvent extraction. researchgate.net Research into the coordination chemistry of this compound has revealed its potential as a chelating agent for various metal ions, a fundamental characteristic for its application in solvent extraction processes.

Solvent extraction is a prominent technique in hydrometallurgy for the separation and purification of metal ions from aqueous solutions. researchgate.net The process relies on the formation of a neutral metal complex with a chelating agent that is soluble in an organic solvent. This allows for the selective transfer of the metal ion from the aqueous phase to the organic phase. Factors such as the pH of the aqueous solution, the concentration of the metal ions and the extractant, and the choice of the organic diluent significantly affect the efficiency of the extraction. researchgate.net

While specific, detailed studies on the solvent extraction of metals using this compound as the primary extractant are not extensively documented in the reviewed literature, the established ability of this compound to form stable complexes with a range of bivalent metal ions suggests its potential utility in this field. The formation of these metal chelates is a prerequisite for their extraction into an organic phase. unizik.edu.ng

Research has demonstrated the formation of complexes between this compound and several bivalent metal ions. These studies provide foundational knowledge for potential solvent extraction applications by identifying which metals are likely to be extracted. The general principle involves the reaction of the metal ion in the aqueous phase with the this compound in the organic phase to form a neutral metal-ligand complex that preferentially resides in the organic solvent.

The table below summarizes the bivalent metal ions that have been shown to form complexes with this compound, indicating potential candidates for separation and recovery via solvent extraction.

| Metal Ion | Complex Formation Confirmed |

| Cobalt (II) | Yes |

| Nickel (II) | Yes |

| Copper (II) | Yes |

| Zinc (II) | Yes |

| Cadmium (II) | Yes |

| Mercury (II) | Yes |

This table summarizes bivalent metal ions confirmed to form complexes with this compound, as documented in the cited research. The formation of such complexes is a key indicator of the potential for use in solvent extraction applications. grafiati.comgrafiati.com

The development of solvent extraction processes using this compound would involve optimizing parameters such as pH, extractant concentration, and the choice of an appropriate organic solvent to achieve selective separation of target metals from complex aqueous mixtures. Further research is necessary to determine the extraction efficiency, kinetics, and stripping conditions for various metal ions using this compound as the extractant.

Industrial Applications in Chemical Synthesis Research

Pharmaceutical Synthesis Intermediate

The compound is a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its ability to form heterocyclic structures is particularly valuable in medicinal chemistry. evitachem.com

A significant application of isobutyric acid hydrazide is in the production of 3-isopropyl-4-amino-1,2,4-triazolin-5-one. google.com This triazole derivative is an important intermediate in the synthesis of certain herbicides. google.com

The synthesis process can be carried out in a one-pot reaction, which is efficient for industrial-scale production. One method involves the reaction of isobutyric acid with carbohydrazide (B1668358) in the presence of a base like sodium hydroxide. google.com The reaction is typically heated to facilitate the cyclization and formation of the triazole ring. google.com

Another synthetic route involves a multi-step process starting from isobutyric acid and hydrazine (B178648) hydrate (B1144303) to first form isobutyryl hydrazide. This intermediate then reacts with phosgene (B1210022) or a similar reagent to form another intermediate, which is subsequently cyclized with hydrazine hydrate to yield the final product.

Table 1: Synthesis Methods for 3-Isopropyl-4-amino-1,2,4-triazolin-5-one

| Method | Starting Materials | Reagents | Key Features |

| One-Pot Synthesis | Isobutyric acid, Carbohydrazide | Sodium Hydroxide | Scalable, avoids toxic reagents. |

| Multi-Step Synthesis | Isobutyric acid, Hydrazine hydrate | Phosgene, Hydrazine hydrate | Involves formation of isobutyryl hydrazide intermediate. |